molecular formula C12H9N3O B1300818 2-Pyridin-3-yl-benzooxazol-5-ylamine CAS No. 61382-21-6

2-Pyridin-3-yl-benzooxazol-5-ylamine

Cat. No. B1300818
CAS RN: 61382-21-6
M. Wt: 211.22 g/mol
InChI Key: ITFJBVWVZSRNHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a common theme in the provided papers. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) is reported, which involves the formation of a complex with ZnCl2 . Another paper describes the synthesis of various 2,6-di(pyrazol-3-yl)pyridine derivatives and their iron complex salts . Additionally, the synthesis of 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine under microwave irradiation is mentioned, showcasing a method that could potentially be adapted for the synthesis of "2-Pyridin-3-yl-benzooxazol-5-ylamine" .

Molecular Structure Analysis

The molecular structures of pyridine derivatives are characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystallographic symmetry and space groups . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to predict and compare structural parameters, such as bond lengths and angles .

Chemical Reactions Analysis

The papers discuss the reactivity of pyridine derivatives in forming complexes with various metals. For example, the complexation of L1 with ZnCl2 leads to a single crystal-to-crystal phase transition and changes in photoluminescence properties . The formation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and different metal salts is also reported, highlighting the diverse coordination geometries and supramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are extensively studied. The phase behavior, fluorescent properties, and photoluminescence of these compounds are of particular interest . Theoretical studies on molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties provide insights into the electronic characteristics of these molecules . Additionally, spectroscopic techniques such as FT-IR, NMR, and UV-Vis are used for characterization .

Scientific Research Applications

Synthetic and Medicinal Chemistry

  • Field : Synthetic and Medicinal Chemistry .
  • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
  • Methods : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
  • Results : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Antimicrobial Agents

  • Field : Microbiology .
  • Application : The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents .
  • Methods : In this study, a novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized .
  • Results : The compounds were examined for in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .

Safety And Hazards

The safety and hazards associated with 2-Pyridin-3-yl-benzooxazol-5-ylamine are not detailed in the search results. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for research involving 2-Pyridin-3-yl-benzooxazol-5-ylamine are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFJBVWVZSRNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352903
Record name 2-Pyridin-3-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-benzooxazol-5-ylamine

CAS RN

61382-21-6
Record name 2-Pyridin-3-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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